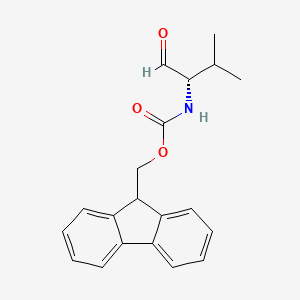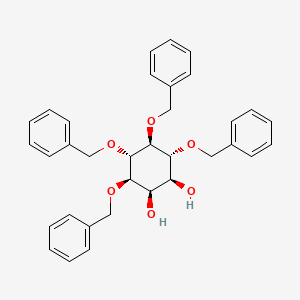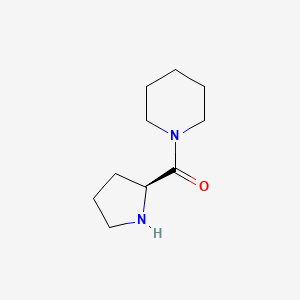
5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol es un compuesto heterocíclico que contiene tanto un átomo de flúor como un anillo de piridina. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y su similitud estructural con otras moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol generalmente implica reacciones de varios pasos. Un método común incluye la condensación de 2-aminopiridina con un derivado de benzaldehído fluorado, seguido de ciclización para formar el anillo de imidazol. Las condiciones de reacción a menudo requieren el uso de un ácido o base fuerte como catalizador y pueden implicar calentamiento para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede modular la función del receptor actuando como agonista o antagonista. Las vías exactas involucradas dependen del contexto biológico específico y de la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
Imidazol: Un heterociclo aromático de cinco miembros ampliamente utilizado en la química medicinal.
Bencimidazol: Un compuesto heteroaromático bicíclico de seis miembros con importantes actividades biológicas.
Piridina: Un heterociclo aromático de seis miembros con un átomo de nitrógeno, comúnmente utilizado como bloque de construcción en la síntesis orgánica .
Singularidad
5-fluoro-2-(piridin-2-il)-1H-benzo[d]imidazol es único debido a la presencia de un átomo de flúor y un anillo de piridina, que pueden mejorar su actividad biológica y selectividad. El átomo de flúor puede aumentar la estabilidad metabólica del compuesto y la afinidad de unión a las moléculas diana, convirtiéndolo en un andamiaje valioso para el desarrollo de fármacos .
Propiedades
IUPAC Name |
6-fluoro-2-pyridin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVDSQFCRIAEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470258 |
Source


|
| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875468-81-8 |
Source


|
| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)









